![molecular formula C12H17ClN2 B1398995 1-[(2-Chloropyridin-4-yl)methyl]azepane CAS No. 1250322-60-1](/img/structure/B1398995.png)
1-[(2-Chloropyridin-4-yl)methyl]azepane
Descripción general
Descripción
1-(2-Chloropyridin-4-yl)methylazepane (1-CPM) is an organic compound belonging to the azepane family. It is a colorless, crystalline solid with a molecular formula of C7H10ClN. It has a melting point of 131-132 °C and a boiling point of 232-233 °C. 1-CPM is a versatile organic compound and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Protein Kinase Inhibitors
- Azepane derivatives, including those related to 1-[(2-Chloropyridin-4-yl)methyl]azepane, have been explored for their potential as protein kinase B (PKB) inhibitors. These compounds show promise in targeting PKB-alpha, a critical enzyme in various cellular processes. This research contributes to the development of new therapeutic agents for diseases where PKB-alpha plays a crucial role (Breitenlechner et al., 2004).
Crystal Structure Studies
- Studies on the crystal structure of azepane-related compounds provide insights into their molecular conformations and intermolecular interactions. This information is crucial for understanding the compound's behavior in biological systems and for the development of new drugs (Pradeep et al., 2014).
Nonlinear Optical Properties
- The nonlinear optical properties of azepane compounds have been investigated, indicating potential applications in the field of optoelectronics. Understanding these properties can lead to the development of new materials for optical technologies (Ulaş, 2020).
Synthesis of N-Heterocycles
- Azepane compounds have been used in the synthesis of various N-heterocycles, which are key components in many bioactive compounds and drugs. These syntheses contribute to the development of novel pharmaceuticals (Payne et al., 2013).
Ionic Liquid Applications
- Azepane derivatives have been used to synthesize a new family of ionic liquids. These have potential applications in various industries, including as solvents and in electrochemical systems (Belhocine et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of “1-[(2-Chloropyridin-4-yl)methyl]azepane” is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix. By inhibiting LOXL2, this compound can potentially affect tissue remodeling, fibrosis, and tumor progression .
Mode of Action
“this compound” selectively inhibits LOXL2 . It has been shown to have a higher selectivity for LOXL2 over LOX and three other amine oxidases (MAO-A, MAO-B, and SSAO) . The IC50 value of this compound for LOXL2 is 126 nM, indicating a strong inhibitory effect .
Biochemical Pathways
By inhibiting LOXL2, “this compound” can affect the LOX pathway, which is involved in the biosynthesis of connective tissue. This could potentially lead to changes in tissue remodeling and fibrosis, and may also impact tumor progression .
Pharmacokinetics
It has been shown to inhibit three different cyp enzymes (cyps 3a4, 2c9, and 2d6), which are involved in drug metabolism . This suggests that the compound may have interactions with other drugs metabolized by these enzymes.
Result of Action
The inhibition of LOXL2 by “this compound” can lead to changes in the structure and function of the extracellular matrix, affecting processes such as tissue remodeling, fibrosis, and tumor progression .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the presence of blood proteins can affect its IC50 value for LOXL2 . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
1-[(2-chloropyridin-4-yl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-9-11(5-6-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMUGGADWKSYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




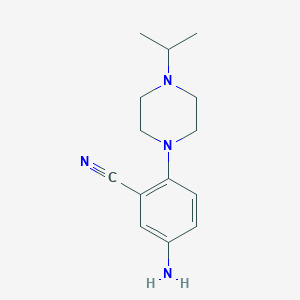
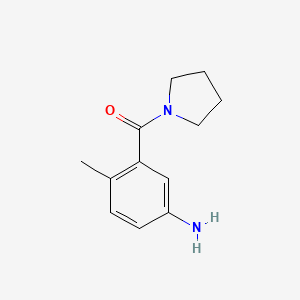
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)
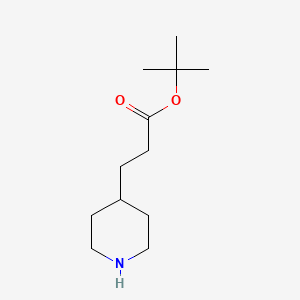
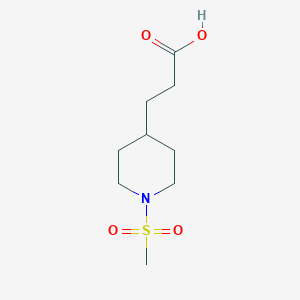
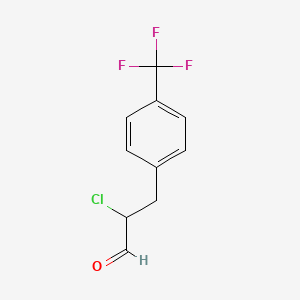
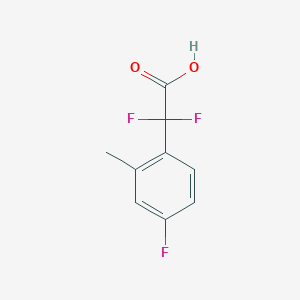
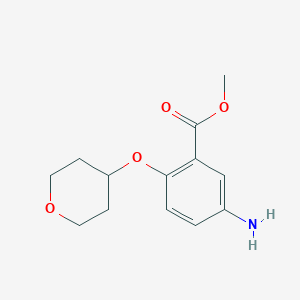

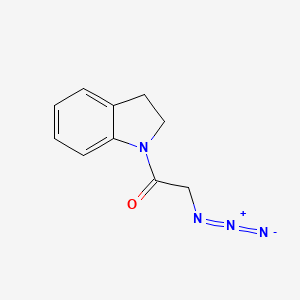

![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)